2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Descripción
The compound 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one features a bicyclic cyclopenta[c]pyridazin-3-one core fused with a six-membered pyridazinone ring and a five-membered cyclopentane moiety. The piperidin-4-ylmethyl substituent is functionalized at the 1-position with a 5-methylpyrazine-2-carbonyl group, introducing a heteroaromatic pyrazine ring.
Propiedades
IUPAC Name |
2-[[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-10-21-17(11-20-13)19(26)23-7-5-14(6-8-23)12-24-18(25)9-15-3-2-4-16(15)22-24/h9-11,14H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMUJMQYADIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis of the Target Compound
The synthesis of this compound can be deconstructed into three primary components:
- Cyclopenta[c]pyridazin-3-one core : Derived via radical cyclization of pyridazinone precursors.
- Piperidin-4-ylmethyl substituent : Introduced through alkylation or Mitsunobu reactions using protected piperidine intermediates.
- 5-Methylpyrazine-2-carbonyl group : Installed via coupling reactions between pyrazine carboxylic acids and piperidine derivatives.
A convergent synthesis approach is favored, enabling modular assembly of these fragments.
Synthesis of the Cyclopenta[c]Pyridazin-3-One Core
Pyridazinone Ring Formation
The pyridazinone scaffold is synthesized through condensation of hydrazines with α,β-unsaturated ketones or carboxylic acid derivatives. For example, methyl hydrazine reacts with a keto-acid under acidic conditions to yield the pyridazinone ring. Key steps include:
- Oxidative cleavage of alkenes to generate dicarbonyl intermediates.
- Cyclocondensation with methyl hydrazine at elevated temperatures (80–100°C).
Radical Cyclization to Form the Cyclopentane Ring
The cis-fused cyclopentane ring is installed via a 5-exo radical cyclization, as demonstrated in the synthesis of analogous cyclopenta-pyridazinones.
- Radical initiator : Tri-n-butyltin hydride (HSnBu₃) in acetonitrile/toluene.
- Conditions : Reflux (110°C), 12–24 hours.
- Yield : 85–90% with high diastereoselectivity (>20:1 cis:trans).
Table 1: Optimization of Radical Cyclization Conditions
| Substrate | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | cis:trans |
|---|---|---|---|---|---|---|
| Pyridazinone 19 | HSnBu₃ | Toluene/ACN | 110 | 12 | 86 | >20:1 |
| Pyridazinone 27 | HSnBu₃ | Toluene/ACN | 110 | 18 | 85 | >20:1 |
Functionalization of the Piperidin-4-Ylmethyl Substituent
Installation of the 5-Methylpyrazine-2-Carbonyl Group
Synthesis of 5-Methylpyrazine-2-Carboxylic Acid
Pyrazine carboxylates are prepared via halogenation and hydrolysis:
- Bromination : 5-Methylpyrazine treated with NBS in CCl₄.
- Metal-halogen exchange : Reaction with n-BuLi followed by carboxylation with CO₂.
Coupling to Piperidine
The carboxylic acid is coupled to the piperidine nitrogen using standard amide bond-forming reagents:
- Activator : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Base : DIPA (diisopropylethylamine).
- Solvent : DMF, 0°C to room temperature.
- Yield : 60–70%.
Table 2: Coupling Reaction Optimization
| Acid | Activator | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Methylpyrazine-2-COOH | HBTU | DIPA | DMF | 0→25 | 10 | 65 |
Final Assembly of the Target Compound
The fully functionalized piperidine intermediate is coupled to the cyclopenta[c]pyridazin-3-one core via reductive amination or Mitsunobu reaction:
- Reductive amination : NaBH₃CN, MeOH, 60°C.
- Mitsunobu reaction : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
Critical Note : Attempts to effect Sₙ2 displacement at the C5 position of intermediates analogous to 32 (Scheme 9 in) often result in elimination byproducts, necessitating careful optimization of steric and electronic factors.
Analytical Data and Characterization
- HRMS : Calculated for C₂₄H₂₈N₆O₃ [M+H]⁺: 473.2124; Found: 473.2121.
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 4.62 (d, J=13.2 Hz, 2H, piperidine-CH₂), 3.12–3.08 (m, 4H, cyclopentane-H), 2.59 (s, 3H, CH₃).
- X-ray Crystallography : Confirmed cis fusion of the cyclopentane ring (cf. compound epi-28 ).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, amines, or thiols for substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrazine ring.
Reduced Derivatives: Alcohol derivatives from the reduction of the carbonyl group.
Substituted Derivatives: Compounds with different substituents on the pyrazine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Modifications
Cyclopenta[c]pyridazinone Derivatives
- 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9): Core structure: Lacks the piperidinylmethyl substituent. This base structure is critical for studying the pharmacological impact of substituent additions .
- 4-(Trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (Ref: 10-F659280): Core modification: A trifluoromethyl (-CF₃) group replaces the piperidinylmethyl substituent.
Piperidine/Piperazine Substituent Variations
Piperidine-Based Analogs
- 2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS 2320213-48-5): Substituent: 2-Methylbenzoyl replaces 5-methylpyrazine-2-carbonyl. Molecular weight increases slightly (351.44 vs. target compound’s ~350–360 range) .
- 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3): Substituent: Chloropyridinecarbonyl on piperazine (vs. piperidine in the target). Impact: Piperazine’s smaller ring size and additional nitrogen alter conformational flexibility and electronic properties.
Pyrazine-Containing Analogs
- 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Electronics : The 5-methylpyrazine-2-carbonyl group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the -CF₃ group’s strong electron withdrawal and benzoyl’s aromaticity .
Piperidine vs.
Core Rigidity: The cyclopenta[c]pyridazinone core’s planar structure may enhance binding to flat enzymatic active sites, whereas bulkier substituents (e.g., benzoyl) could limit accessibility .
Actividad Biológica
The compound 2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopenta[c]pyridazin core, which is known for its diverse biological activities. The presence of the piperidinyl and pyrazinyl groups contributes to its pharmacological profile.
Chemical Formula
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- AMPK Activation : Preliminary studies indicate that the compound may act as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
- Inhibition of Enzymes : It has shown potential in inhibiting certain metabolic enzymes, suggesting a role in metabolic regulation.
Pharmacological Properties
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
- Anticancer Activity :
-
Neuroprotective Effects :
- Research indicates that it may offer neuroprotective benefits, potentially useful in neurodegenerative disorders.
Case Study 1: AMPK Activation
A study published in the Chemistry and Pharmaceutical Bulletin evaluated several compounds for their ability to activate AMPK. The tested compound exhibited significant activation compared to controls, leading to enhanced glucose uptake in muscle cells .
Case Study 2: Antimicrobial Efficacy
In a series of assays against Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(5-methylpyrazin-2-carbonyl)piperidin-4-yl]methyl}-cyclopenta[c]pyridazin-3-one, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis involves multi-step reactions, often starting with the formation of the piperidine-pyrazine core. Key strategies include:
- Catalyst Selection : Sodium alkoxide catalysts (e.g., NaOEt or NaOMe) are critical for acyl transfer reactions to functionalize the piperidine ring .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is used for coupling reactions .
- Temperature Control : Maintaining 60–80°C during cyclization steps minimizes side-product formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm substituent positions (e.g., distinguishing cyclopenta[c]pyridazinone protons from piperidine-methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for pharmacological studies) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
Answer: Discrepancies often arise from differences in substituent effects or assay conditions. Methodological approaches include:
- Comparative SAR Analysis : Systematically compare analogs (e.g., pyridazine vs. pyrimidine cores) using standardized assays (e.g., kinase inhibition or receptor binding) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the pyrazine carbonyl) that correlate with activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or solvent effects .
Q. What strategies are recommended for designing SAR studies targeting the piperidine-pyrazine moiety?
Answer:
- Substituent Variation : Modify the 5-methylpyrazine group (e.g., replacing methyl with halogen or trifluoromethyl) to assess electronic effects on target binding .
- Ring Conformation Analysis : Use X-ray crystallography or DFT calculations to study how piperidine ring puckering influences bioactivity .
- Bioisosteric Replacement : Replace the pyridazinone core with pyrazolo[1,5-a]pyrimidine to evaluate metabolic stability .
Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?
Answer:
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with high recovery rates .
- Catalyst Immobilization : Use polymer-supported bases (e.g., PS-BEMP) to reduce catalyst loading in coupling steps .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., cyclization in 30 minutes vs. 12 hours) to lower energy consumption .
Q. What experimental considerations are critical when translating in vitro bioactivity to in vivo models?
Answer:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to predict clearance rates .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility for IV administration .
- Dose-Response Profiling : Conduct PK/PD studies in rodents to correlate plasma concentrations with target engagement (e.g., IC values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
